![molecular formula C8H6N2 B055664 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) CAS No. 122847-12-5](/img/structure/B55664.png)
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azabicyclo compounds and has a unique molecular structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) is not yet fully understood. However, studies have shown that this compound has a unique mode of action that involves the modulation of various molecular targets, including enzymes, receptors, and ion channels. This modulation leads to the inhibition of various cellular processes, including cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) have been extensively studied. This compound has been shown to have various effects on the body, including the modulation of neurotransmitter activity, the inhibition of enzyme activity, and the regulation of ion channel activity. These effects have been linked to the potential therapeutic applications of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) in lab experiments is its unique molecular structure, which makes it an interesting subject of study. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are various future directions for the study of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)). One of the most significant directions is the further study of its potential as a therapeutic agent for various diseases. Additionally, the study of the mechanism of action of this compound is an important area of research that requires further investigation. Finally, the development of new synthesis methods for this compound could lead to the discovery of new stereoisomers with unique properties.
In conclusion, 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) is a unique and interesting compound that has various potential applications in scientific research. Its potential as a therapeutic agent and its unique mode of action make it an important subject of study for the scientific community. Further research in this area could lead to significant advancements in the field of medicinal chemistry and the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-aminopentacyclo[5.1.0.02,4.03,5.06,8]octane with a suitable nitrile reagent. This reaction is carried out under specific conditions to yield the desired stereoisomer.
Aplicaciones Científicas De Investigación
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
122847-12-5 |
|---|---|
Nombre del producto |
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) |
Fórmula molecular |
C8H6N2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile |
InChI |
InChI=1S/C8H6N2/c9-1-8-2-3(8)5-7-6(4(2)8)10(5)7/h2-7H |
Clave InChI |
QKZBHVFMQQAYRV-UHFFFAOYSA-N |
SMILES |
C(#N)C12C3C1C4C5N4C5C23 |
SMILES canónico |
C(#N)C12C3C1C4C5N4C5C23 |
Sinónimos |
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



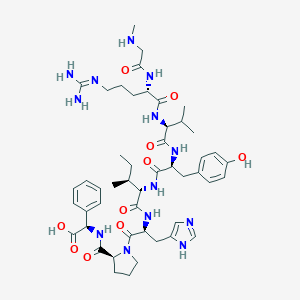

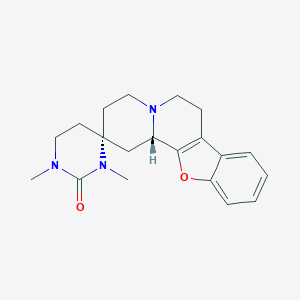
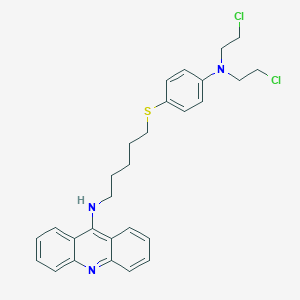
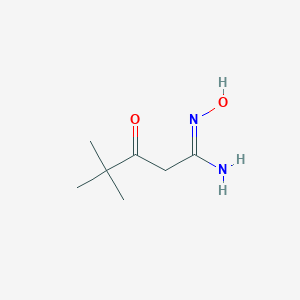
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
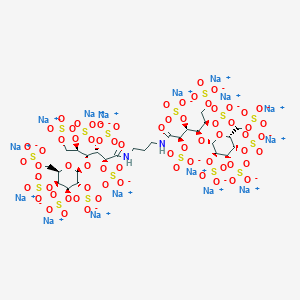


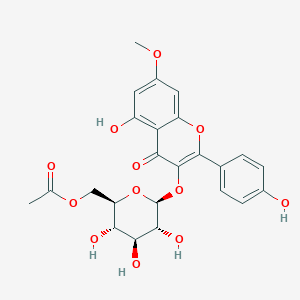
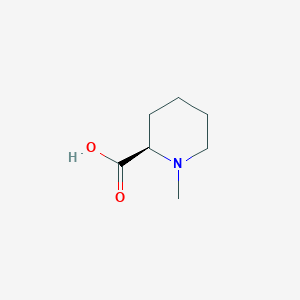
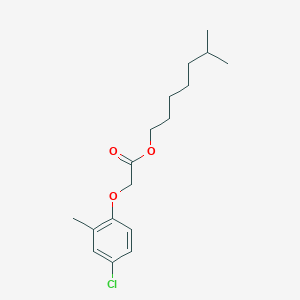
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)